
4-(4-Chlorophenoxy)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Chlorophenoxy)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine, or 4CPT, is a novel synthetic compound that has been studied in the fields of organic chemistry and medicinal chemistry. 4CPT is of interest due to its potential applications in organic synthesis and medicinal research.
Scientific Research Applications
Pyrimidine Derivatives in Anti-inflammatory Research
Pyrimidine derivatives, including those structurally related to 4-(4-Chlorophenoxy)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine, have been extensively studied for their anti-inflammatory properties. Research has shown that these compounds can inhibit the expression and activities of several vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins, indicating their potential as anti-inflammatory agents (Rashid et al., 2021).
Optical Sensors Development
Pyrimidine derivatives are also valuable in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. This application showcases the versatility of pyrimidine compounds in both biological and material sciences, highlighting their potential for creating innovative sensory materials (Jindal & Kaur, 2021).
Anticancer Research
In the domain of anticancer research, the structural framework of pyrimidines has been explored for its therapeutic potential. Pyrimidine-based scaffolds have demonstrated efficacy through various mechanisms of action, underscoring their capability to interact with diverse biological targets. This makes them prominent candidates in the search for novel anticancer drugs, reflecting their importance in medicinal chemistry (Kaur et al., 2014).
Synthesis and Biological Activity
The synthesis and broad biological activity of pyrimidine derivatives have been the subject of significant research interest. These compounds have demonstrated a wide range of pharmacological activities, making them critical in the development of new biologically active compounds. Their varied pharmacological effects underscore the pyrimidine core as a promising scaffold for drug development, with applications across antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities (Chiriapkin, 2022).
Optoelectronic Materials
Pyrimidine and its derivatives have found applications in the creation of optoelectronic materials, including luminescent elements and organic light-emitting diodes (OLEDs). The incorporation of pyrimidine fragments into π-extended conjugated systems has been shown to enhance the electroluminescent properties of materials, making them valuable in the fabrication of electronic devices and sensors (Lipunova et al., 2018).
properties
IUPAC Name |
4-(4-chlorophenoxy)-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3O/c17-10-4-6-11(7-5-10)24-14-9-13(16(18,19)20)22-15(23-14)12-3-1-2-8-21-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUUESLAKHDOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)OC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

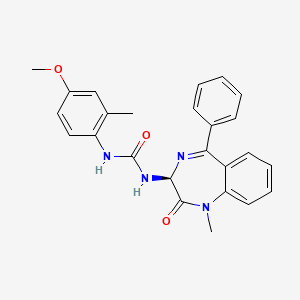
![N-[3'-acetyl-5-bromo-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2886419.png)
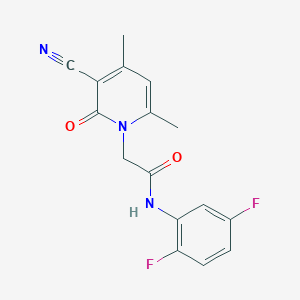

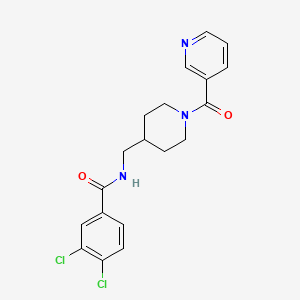
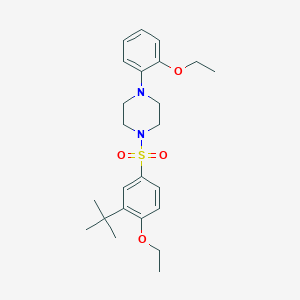
![(1S,8R)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B2886428.png)
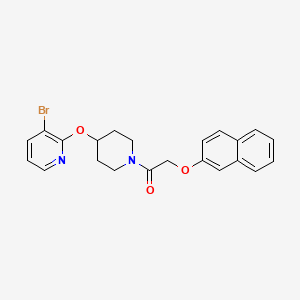
![9-benzyl-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2886432.png)
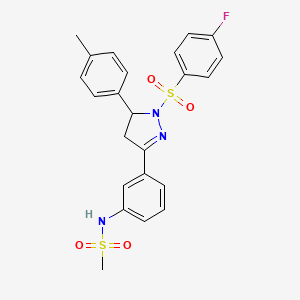
![N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2886434.png)
![1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2886436.png)

